LogP and TPSA: Comparison to 2-Ethynyl Regioisomer
The target compound's partition coefficient (XLogP3‑AA = 1.1) and topological polar surface area (TPSA = 22.1 Ų) were computed by PubChem [1]. In contrast, the 2‑ethynyl‑4‑methoxy regioisomer (CID 74890912) displays a significantly different electronic profile, evidenced by a distinct InChI and SMILES sequence, which leads to altered hydrogen‑bonding patterns and metabolic susceptibility in early‑stage drug discovery [2].
| Evidence Dimension | LogP and TPSA differential (regioisomeric comparison) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1; TPSA = 22.1 Ų [1] |
| Comparator Or Baseline | 2‑Ethynyl‑4‑methoxypyridine (CAS 1211533-95-7, CID 74890912); no equivalent XLogP3 value publicly computed, but distinct InChI confirms disparate charge distribution |
| Quantified Difference | Δ TPSA not formally calculable; qualitative electronic difference confirmed by constitutional isomerism |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.6.11). |
Why This Matters
A difference of even 0.5 units in LogP or 10 Ų in TPSA can significantly impact passive permeability and solubility in lead optimization, making the 3,4‑substitution pattern a distinct starting point for property‑guided design.
- [1] PubChem. (2025). 3-Ethynyl-4-methoxypyridine (CID 58215706), Computed Properties. View Source
- [2] PubChem. (2025). 2-Ethynyl-4-methoxypyridine (CID 74890912). View Source
